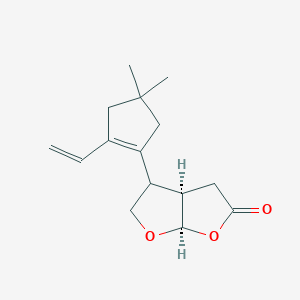
Dermatolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dermatolactone is a natural product found in Taphrina with data available.
Aplicaciones Científicas De Investigación
Dermatological Applications
Dermatolactone has been studied for its potential benefits in skincare formulations. Research indicates that it may enhance skin hydration and improve overall skin health. For instance, this compound has been incorporated into topical formulations aimed at treating skin conditions such as eczema and psoriasis due to its anti-inflammatory properties .
Case Study: Hydration Effects
- A randomized controlled trial assessed the efficacy of a skincare product containing this compound. The results indicated significant improvement in skin hydration levels compared to a placebo group over a 12-week period .
Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties, making it effective against various pathogens. This characteristic is particularly valuable in developing new antimicrobial agents for treating skin infections.
Data Table: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 10 µg/mL |
This table illustrates the potency of this compound against common skin pathogens, highlighting its potential as an antimicrobial agent .
Anticancer Properties
Recent studies have explored this compound's role in cancer research. It has shown promise in inhibiting the growth of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
Propiedades
Fórmula molecular |
C15H20O3 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
(3aR,6aR)-3-(2-ethenyl-4,4-dimethylcyclopenten-1-yl)-3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-5-one |
InChI |
InChI=1S/C15H20O3/c1-4-9-6-15(2,3)7-11(9)12-8-17-14-10(12)5-13(16)18-14/h4,10,12,14H,1,5-8H2,2-3H3/t10-,12?,14-/m1/s1 |
Clave InChI |
FZBGHAWOESBUMD-GYYYEOQOSA-N |
SMILES isomérico |
CC1(CC(=C(C1)C2CO[C@H]3[C@@H]2CC(=O)O3)C=C)C |
SMILES canónico |
CC1(CC(=C(C1)C2COC3C2CC(=O)O3)C=C)C |
Sinónimos |
dermatolactone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















